HCN Subtype Inhibition Potency: ORG-34167 vs. RO-275 (Selective HCN1 Inhibitor) vs. Norquetiapine
ORG-34167 is a broad-spectrum HCN inhibitor with distinct potency rank order across HCN subtypes. In whole-cell patch-clamp recordings from stably transfected HEK293 cells at −110 mV, ORG-34167 inhibited HCN1, HCN2, and HCN4 channels with IC50 values of approximately 23.4, 8.2, and 9.2 µM, respectively . For the V0.5 shift parameter (hyperpolarizing shift in voltage-dependence of half-maximal activation), ORG-34167 exhibited greater potency at HCN1 (1.3 µM) compared to HCN2 (15.4 µM) and HCN4 (16.5 µM) [1]. By contrast, RO-275 is a highly selective HCN1 inhibitor (IC50 = 46 nM, 311/100/302-fold selectivity over HCN2/HCN3/HCN4) but has not demonstrated brain penetration or behavioral efficacy . Norquetiapine, an active metabolite of quetiapine, inhibits HCN1 with IC50 of 13.9 ± 0.8 µM but is confounded by its primary pharmacology at multiple monoaminergic receptors [2]. Ivabradine selectively inhibits HCN4 in the sinoatrial node with clinical cardiac indications and minimal CNS exposure [3].
| Evidence Dimension | HCN channel subtype inhibition (IC50) and functional potency |
|---|---|
| Target Compound Data | HCN1 IC50 (current inhibition) ≈23.4 µM; HCN2 IC50: 8.2 µM; HCN4 IC50: 9.2 µM. V0.5 shift potency: HCN1: 1.3 µM; HCN2: 15.4 µM; HCN4: 16.5 µM. |
| Comparator Or Baseline | RO-275: HCN1 IC50 = 46 nM, >300-fold selective. Norquetiapine: HCN1 IC50 = 13.9 µM. Ivabradine: HCN4-preferring, cardiac-restricted. ZD7288: non-selective, non-use-dependent blocker with off-target NaV1.4 activity. |
| Quantified Difference | ORG-34167 is ~500-fold less potent at HCN1 than RO-275 (23.4 µM vs. 0.046 µM) but uniquely offers combined HCN1/2/4 inhibition with demonstrated in vivo brain exposure and behavioral efficacy—properties absent in RO-275. ORG-34167 shows ~1.7-fold greater HCN1 V0.5 shift potency vs. norquetiapine (1.3 µM vs. 13.9 µM). |
| Conditions | Whole-cell voltage clamp; stably transfected HEK293 cells; human HCN1, HCN2, HCN4 channels; recording potential −110 mV (Pinares-Garcia et al. 2023); two-electrode voltage clamp in Xenopus oocytes (McKenzie et al. 2023). |
Why This Matters
The broad-spectrum HCN inhibition profile of ORG-34167, combined with its brain penetration, enables pan-HCN target engagement in CNS tissues that cannot be achieved with subtype-selective inhibitors lacking CNS exposure, making it the compound of choice for in vivo HCN pharmacology studies.
- [1] Pinares-Garcia, P., et al. (2023). Antidepressant-like activity of a brain penetrant HCN channel inhibitor in mice. Frontiers in Pharmacology, 14, 1159527. V0.5 shift potency: HCN1 1.3 µM, HCN2 15.4 µM, HCN4 16.5 µM. View Source
- [2] Zhu, Y., et al. (2024). Inhibition of HCN1 currents by norquetiapine, an active metabolite of the atypical anti-psychotic drug quetiapine. PMC. HCN1 IC50 = 13.9 ± 0.8 µM. View Source
- [3] Bucchi, A., et al. (2002). Bradycardic and proarrhythmic properties of sinus node inhibitors. Journal of Pharmacology and Experimental Therapeutics. Ivabradine selectively blocks If (HCN4) in SAN. View Source
